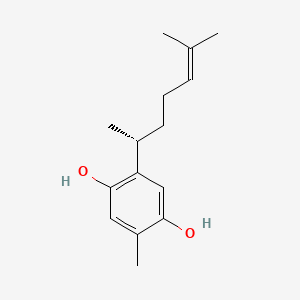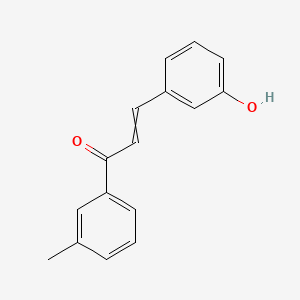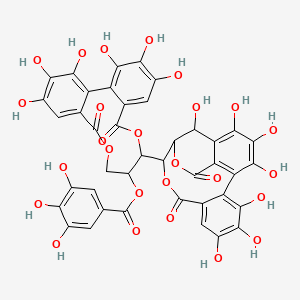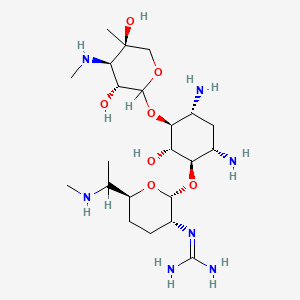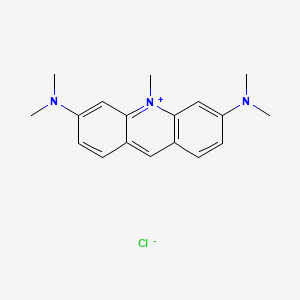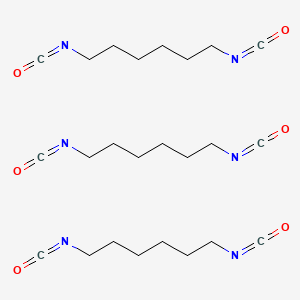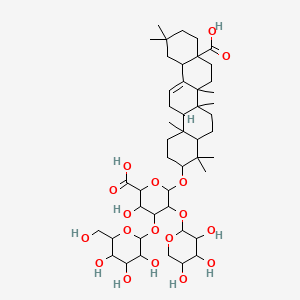
Tarasaponin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tarasaponin II is a triterpene saponin. Saponins are bitter-tasting, usually toxic plant-derived organic chemicals that have a foamy quality when agitated in water . They are widely distributed but found particularly in soapwort (genus Saponaria), a flowering plant, the soapbark tree (Quillaja saponaria), and soybeans (Glycine max L.) .
Synthesis Analysis
The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid saponin biosynthesis related genes have been discovered which can help boost the molecular research in this biosynthetic pathway .Molecular Structure Analysis
Saponins are classified mainly into steroid and triterpenoid glycosides based on the structure of the hydrophobic aglycone unit . The sapogenin of triterpenoid saponins is a triterpenoid derivative composed of 30 carbon atoms and a basic skeleton of six isoprene units .Wissenschaftliche Forschungsanwendungen
1. Tarasaponin II in Traditional Medicine
Tarasaponin II, identified as a component in various plants, has been traditionally used in medicine. For instance, tarasaponins, including Tarasaponin II, are found in the root bark of Aralia elata and are characterized by their unique chemical structures. These compounds have been traditionally used in folk medicine for various purposes, such as treating neurasthenia, rheumatism, diabetes, hepatitis virus, and stomach spasms in countries like China, Japan, and Russia (Wang et al., 2003).
2. Tarasaponin II in Anti-Inflammatory Research
Research on Araliasaponin II, which is closely related to Tarasaponin II, shows anti-inflammatory properties. A study revealed that Araliasaponin II inhibits the production of nitric oxide and prostaglandin E2, and reduces the expression of inflammatory markers in murine macrophages. This suggests that compounds like Tarasaponin II may have potential anti-inflammatory applications (Seo et al., 2017).
3. Environmental Applications
Interestingly, the core of Artocarpus odoratissimus (Tarap), which may contain compounds similar to Tarasaponin II, has shown potential in environmental applications. It has been used for the biosorption of cadmium(II) and copper(II) ions from aqueous solutions, indicating a possible role for Tarasaponin II or similar compounds in environmental remediation (Lim et al., 2012).
Zukünftige Richtungen
Saponins, including Tarasaponin II, are gaining attention in cancer chemotherapy . Despite the extensive research and significant anticancer effects of saponins, there are currently no known FDA-approved saponin-based anticancer drugs . Future research is likely to focus on overcoming limitations such as toxicity and drug-likeness properties .
Eigenschaften
CAS-Nummer |
155836-04-7 |
|---|---|
Produktname |
Tarasaponin II |
Molekularformel |
C47H74O18 |
Molekulargewicht |
927.1 g/mol |
IUPAC-Name |
6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-38-31(53)28(50)23(49)20-60-38)34(33(55)35(64-40)37(56)57)63-39-32(54)30(52)29(51)24(19-48)61-39/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59) |
InChI-Schlüssel |
DPXMETKXNWBGRI-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
melting_point |
227-230°C |
Andere CAS-Nummern |
121521-92-4 |
Physikalische Beschreibung |
Solid |
Synonyme |
elatoside A oleanolic acid 3-O-((xylopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



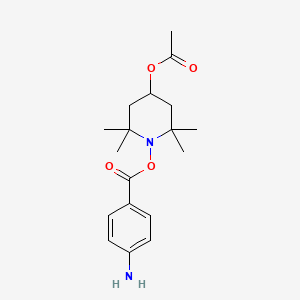
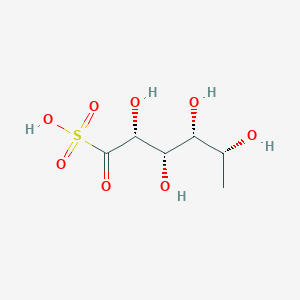
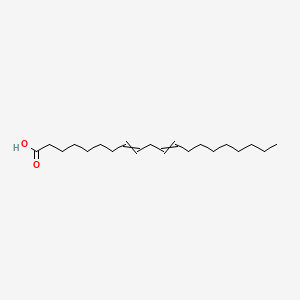
![(2S,3S)-1-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1207464.png)
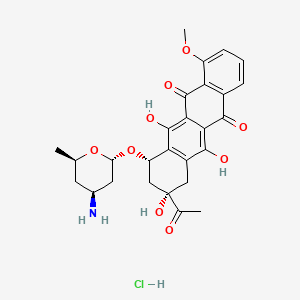
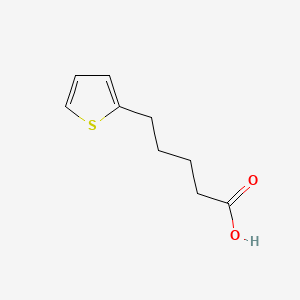
![4-Oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile](/img/structure/B1207468.png)
